molecular formula C9H15ClO B14526379 6-Butyl-5-chloro-3,4-dihydro-2H-pyran CAS No. 62676-70-4

6-Butyl-5-chloro-3,4-dihydro-2H-pyran

Cat. No.: B14526379
CAS No.: 62676-70-4
M. Wt: 174.67 g/mol
InChI Key: MGDXKGFAELUXBJ-UHFFFAOYSA-N
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Description

6-Butyl-5-chloro-3,4-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The compound is further substituted with a butyl group at the sixth position and a chlorine atom at the fifth position. Dihydropyrans are known for their versatility in organic synthesis and their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5-chloro-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-chloro-2-hexenal with butylmagnesium bromide followed by cyclization can yield the desired compound. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5-chloro-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrans, alcohols, and lactones. These products can be further utilized in the synthesis of more complex molecules and pharmaceuticals .

Scientific Research Applications

6-Butyl-5-chloro-3,4-dihydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Butyl-5-chloro-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The presence of the butyl and chlorine substituents can influence the reactivity and selectivity of the compound in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-5-chloro-3,4-dihydro-2H-pyran is unique due to the presence of the butyl and chlorine substituents, which impart specific chemical and physical properties. These substituents can enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

62676-70-4

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

6-butyl-5-chloro-3,4-dihydro-2H-pyran

InChI

InChI=1S/C9H15ClO/c1-2-3-6-9-8(10)5-4-7-11-9/h2-7H2,1H3

InChI Key

MGDXKGFAELUXBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(CCCO1)Cl

Origin of Product

United States

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